![molecular formula C18H17NOS B2701007 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one CAS No. 895798-54-6](/img/structure/B2701007.png)

3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

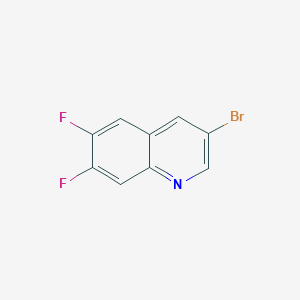

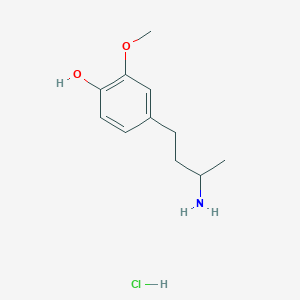

“3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one” is a complex organic compound. It contains a chromen-4-one group, which is a heterocyclic compound that is a derivative of chromene . The benzyl(methyl)amino group attached at the 3-position indicates the presence of a benzyl group and a methyl group attached to an amino group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, amines like this are often synthesized through methods such as reductive amination of aldehydes or ketones . The benzyl group could potentially be introduced through a nucleophilic substitution reaction with benzyl chloride .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzyl(methyl)amino group would likely contribute to the compound’s basicity, as nitrogen in amines is a base due to its lone pair of electrons .

Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as nucleophiles in substitution reactions or bases in acid-base reactions . The presence of the chromen-4-one group could also influence the compound’s reactivity.

Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amine group could impact its solubility in water and other polar solvents .

Applications De Recherche Scientifique

- Organic Synthesis The chemical structure of 3-Bn-Me-NDP features both an amine and an alcohol functional group. This combination suggests its relevance in organic synthesis as a building block for more complex molecules.

- Researchers have synthesized 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, some of which exhibit inhibitory activity against influenza A virus .

- Additionally, 4-alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole have demonstrated potent antiviral effects against Coxsackie B4 virus .

- These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, and antimalarial effects .

- The indole scaffold has been found in important synthetic drug molecules, providing valuable insights for therapeutic development .

- For instance, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants .

- Researchers continue to explore indole derivatives for newer therapeutic possibilities .

- 3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one has the linear formula C16H15NO2S and CAS number 103-67-3 .

Antiviral Activity

Biological and Clinical Applications

Pharmacophore Potential

Linear Formula and CAS Number

Synthesis of Anti-Depressant Molecules

Orientations Futures

Propriétés

IUPAC Name |

3-[benzyl(methyl)amino]-6-methylthiochromen-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NOS/c1-13-8-9-17-15(10-13)18(20)16(12-21-17)19(2)11-14-6-4-3-5-7-14/h3-10,12H,11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYDRMCTUYHVMOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)SC=C(C2=O)N(C)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[Benzyl(methyl)amino]-6-methylthiochromen-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methyl-2-oxo-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]-2,3-dihydro-1,3-benzoxazole-5-sulfonamide](/img/structure/B2700934.png)

![3-(3-methoxybenzyl)-2-((2-methylbenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2700935.png)

![(E)-N-benzyl-3-[5-chloro-1-(4-chlorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enamide](/img/structure/B2700939.png)

![N'-[2-(4-chlorophenyl)ethyl]-N-{2-oxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4,6,8(12)-trien-6-yl}ethanediamide](/img/structure/B2700942.png)

![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2700945.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-3-methoxybenzamide](/img/structure/B2700946.png)